molecular formula C21H21NO4 B557335 Fmoc-3-carboxypiperidine CAS No. 158922-07-7

Fmoc-3-carboxypiperidine

Cat. No. B557335
M. Wt: 351,41 g/mole
InChI Key: FINXGQXNIBNREL-UHFFFAOYSA-N
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Description

Fmoc-3-carboxypiperidine is a chemical compound with the molecular formula C21H21NO4 . It is used in the field of peptide synthesis .


Synthesis Analysis

Fmoc-3-carboxypiperidine is synthesized using standard Fmoc chemistry . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue . The synthesis of some peptide sequences can be problematic due to the many steps and chemical compounds involved, and the chemical nature of specific amino acids .


Molecular Structure Analysis

The molecular structure of Fmoc-3-carboxypiperidine is analyzed using computational molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-3-carboxypiperidine include the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-3-carboxypiperidine are analyzed using various properties of the peptide amino acid sequences .

Scientific Research Applications

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-3-carboxypiperidine is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K .

Methods of Application or Experimental Procedures

The synthesis of six analogues of the series K was reported, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Peptide Synthesis

Summary of the Application

The Fmoc group is commonly used in solid phase peptide synthesis due to its utility . It is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group .

Methods of Application or Experimental Procedures

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group .

Results or Outcomes

The use of Fmoc group in peptide synthesis has been widely reported and it’s a standard method in the field .

Creation of Functional, Responsive Materials

Summary of the Application

Aromatic capping groups, including the Fmoc group, have been reported to yield functional, responsive materials . These materials have potential applications in energy materials, tissue engineering, sensing and drug delivery .

Methods of Application or Experimental Procedures

The hierarchical self-assembly of these peptides is highly dependent on the selection of not only amino acid sequence, but also the capping group which is often employed at the N-terminus of the peptide to drive self-assembly .

Results or Outcomes

This review explores recent developments in the utilisation of functional, aromatic capping groups beyond the Fmoc group for the creation of redox-responsive, fluorescent and drug delivering hydrogel scaffolds .

Peptide Synthesis

Summary of the Application

The Fmoc group is commonly used in solid phase peptide synthesis due to its utility . It is a temporary protecting group of the amino function, removed at each step of the synthesis, being a base labile group .

Methods of Application or Experimental Procedures

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the Fmoc as a protecting group .

Results or Outcomes

The use of Fmoc group in peptide synthesis has been widely reported and it’s a standard method in the field .

Creation of Functional, Responsive Materials

Summary of the Application

Aromatic capping groups, including the Fmoc group, have been reported to yield functional, responsive materials . These materials have potential applications in energy materials, tissue engineering, sensing and drug delivery .

Methods of Application or Experimental Procedures

The hierarchical self-assembly of these peptides is highly dependent on the selection of not only amino acid sequence, but also the capping group which is often employed at the N-terminus of the peptide to drive self-assembly .

Results or Outcomes

This review explores recent developments in the utilisation of functional, aromatic capping groups beyond the Fmoc group for the creation of redox-responsive, fluorescent and drug delivering hydrogel scaffolds .

Safety And Hazards

The safety and hazards of Fmoc-3-carboxypiperidine are not explicitly mentioned in the retrieved sources .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXGQXNIBNREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373259
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-carboxypiperidine

CAS RN

158922-07-7
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
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